2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate -

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate

Catalog Number: EVT-4144207
CAS Number:
Molecular Formula: C22H19NO4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl (Z)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate

  • Compound Description: This compound is a product of a regio- and stereoselective reaction between ethyl 3-phenyl-2-propynoate and an imide in the presence of triphenylphosphine []. The reaction yields sterically congested N-vinyl imides.

(3aR,4S,7S,7aS)-4,5,6,7,8,8-hexachloro-2-{6-[(3aR,4R,7R,7aS)-4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]hexyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

  • Compound Description: This compound is structurally characterized by its crystal structure, stabilized by various intermolecular interactions, including C—H⋯O, C—H⋯Cl, C—Cl⋯π contacts, and Cl⋯O and Cl⋯Cl interactions [].
  • Compound Description: This compound is a ligand used to form transition metal complexes with Cu+2, Co+2, Ni+2, Zn+2, and Mn+2. These complexes are investigated for their antimicrobial activity, particularly against plant pathogens [].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxy-phenyl)methylidene]benzohydrazide (6P)

    • Compound Description: Synthesized as a lipophilic derivative of thalidomide, 6P shows immunomodulatory and anti-inflammatory effects [].

      2-[2-Chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phen­oxy]-N-methyl-N-phenyl­acetamide

      • Compound Description: This compound's crystal structure reveals a non-planar cyclohexene ring in a flattened boat conformation. The structure is stabilized by intermolecular C—H⋯O hydrogen bonds, forming dimers [].

      6-Phenyl-2,3-dihydro-1,4,5-benzodioxazocine

      • Compound Description: This compound, a derivative of the 1,4,5-benzodioxazocine ring system, is prepared through hydrazinolysis and cyclization reactions [].

      2-((2-((3aR,7aS)-1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)ethoxy)carbonyl)-2-methylpropane-1,3-diyl diacrylate

      • Compound Description: This compound serves as a precursor for creating dendronized thioether adducts through thiol-Michael coupling chemistry []. These adducts are subsequently used in ring-opening metathesis polymerization to yield functional dendronized (co)polymers.

      (((2-((2-((3aR,7aS)-1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)ethoxy)carbonyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(carbonyl))bis(2-methylpropane-2,1,3-triyl) tetraacrylate

      • Compound Description: Similar to the previous compound, this tetraacrylate derivative acts as a precursor for generating dendronized thioether adducts []. These adducts are further employed in ring-opening metathesis polymerization to create functional dendronized (co)polymers.

      N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

        VU0001850

        • Compound Description: Identified through high-throughput screening, VU0001850 emerged as a novel benzamide scaffold exhibiting mGluR5 PAM activity (EC50 = 1.3 μM, 106% Glumax) [].
        • Compound Description: Another novel benzamide scaffold discovered through high-throughput screening, VU0040237, displayed potent mGluR5 PAM activity (EC50 = 350 nM, 84% Glu Max) [].

        VU0357121

        • Compound Description: Through iterative parallel synthesis, VU0357121 was optimized from the benzamide scaffold, achieving potent mGluR5 PAM activity (EC50 = 33 nM, 92% Glumax) [].

        VU0365396

        • Compound Description: Identified as the first non-MPEP site neutral allosteric ligand within its chemical class, VU0365396 emerged from the exploration of the benzamide scaffold [].

        16. (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate * Compound Description: A phthalimide derivative evaluated for mutagenicity and in vivo genotoxicity as a potential drug candidate for sickle cell disease [, ].* Relevance: This compound and 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate are structurally related through the shared 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. The difference lies in the substituent attached to this group, with the target compound having a phenyl 2-methylbenzoate group and the related compound having a methyl nitrate group.

        17. (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate * Compound Description: Another phthalimide derivative studied for mutagenicity and in vivo genotoxicity as a potential therapeutic agent for sickle cell disease [, ].* Relevance: Structurally similar to the target compound, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate, this compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. The distinction arises from the substituent attached to this group, with the target compound having a phenyl 2-methylbenzoate group and the related compound possessing an ethyl nitrate group.

        20. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate* Compound Description: This phthalimide derivative has been evaluated for mutagenicity and in vivo genotoxicity as a potential therapeutic for sickle cell disease [, ].* Relevance: Structurally analogous to 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate, this compound also features the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. The distinction lies in the substituent attached to this group, with the target compound having a phenyl 2-methylbenzoate group and the related compound possessing a benzyl nitrate group.

        21. 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate* Compound Description: Like the previous compounds, this phthalimide derivative has been investigated for its mutagenicity and in vivo genotoxicity as a potential treatment option for sickle cell disease [, ].* Relevance: This compound shares structural similarities with 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate, as they both incorporate the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. The difference arises from the substituent attached to this group, where the target compound has a phenyl 2-methylbenzoate group, while the related compound features a 2-(4-nitrophenyl)ethyl nitrate group.

        2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate

        • Compound Description: This compound is a butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adduct. Its supramolecular structure is influenced by C-H...X (X = O and pi) hydrogen bonds [].
        • Compound Description: This compound is a para-isomer of compound 22, also a butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adduct. Its supramolecular structure is stabilized by C-H...X (X = O and Ph) interactions and perpendicular dipole C=O...C=O interactions [].

        4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides

        • Compound Description: This series of compounds were synthesized and evaluated for their anticonvulsant activity [].

        25. Compounds of Formula I (bis(aryl)alkene derivatives)* Compound Description: This refers to a series of bis(aryl)alkene derivatives developed as potential antiallergic agents, medicines to relieve itching, and remedies against asthma []. * Relevance: While the full structures of these compounds are not provided, their classification as bis(aryl)alkene derivatives suggests a potential structural relationship to 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate. This relation might stem from the presence of aryl groups and potential alkene functionalities, which are common structural features in both sets of compounds.

        5-Carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives

        • Compound Description: These derivatives were synthesized as potential integrin antagonists [].

        Properties

        Product Name

        2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate

        IUPAC Name

        [2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2-methylbenzoate

        Molecular Formula

        C22H19NO4

        Molecular Weight

        361.4 g/mol

        InChI

        InChI=1S/C22H19NO4/c1-14-8-2-3-9-15(14)22(26)27-19-13-7-6-12-18(19)23-20(24)16-10-4-5-11-17(16)21(23)25/h2-9,12-13,16-17H,10-11H2,1H3

        InChI Key

        KBPWLGMXDLFFHN-UHFFFAOYSA-N

        Canonical SMILES

        CC1=CC=CC=C1C(=O)OC2=CC=CC=C2N3C(=O)C4CC=CCC4C3=O

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.